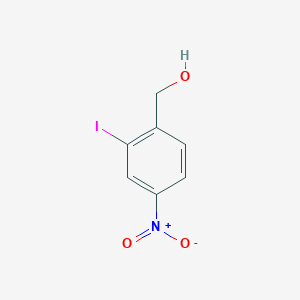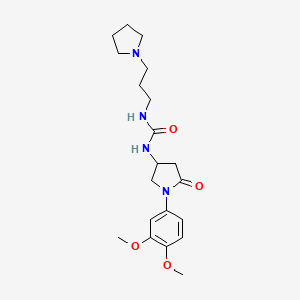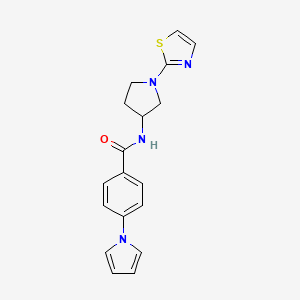
4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In
Applications De Recherche Scientifique
Heterocyclic Synthesis and Chemical Properties
Research has led to the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential utility of related benzamide derivatives. For instance, studies have focused on synthesizing thiophenylhydrazonoacetates and exploring their reactivity towards nitrogen nucleophiles to yield a variety of derivatives, showcasing the compound's role in generating bioactive heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, research on the functionalization reactions of certain benzamide derivatives with diamines further illuminates the compound's utility in the creation of novel cyclic systems with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Anticancer and Antimicrobial Activities
Some studies have explored the anticancer and antimicrobial potentials of benzamide derivatives and their metal complexes. For example, the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes have been evaluated, revealing significant cytotoxicity against various human cancer cell lines (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). Furthermore, the antimicrobial and antitumor studies of zinc(II) complexes with pyridine thiazole derivatives have shown that metal complexes exhibit enhanced biological activity compared to free ligands, highlighting the potential for developing new bioactive materials (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).
Agricultural and Environmental Applications
The compound and its derivatives have also found applications in agriculture and environmental science. For instance, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, demonstrating the potential of these compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Selective Sensing and Detection
Additionally, certain derivatives have been utilized in the development of selective sensors, such as a chromium ion selective electrode, indicating the utility of these compounds in environmental monitoring and analysis (Hajiaghababaei, Takalou, & Adhami, 2016).
Propriétés
IUPAC Name |
4-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(14-3-5-16(6-4-14)21-9-1-2-10-21)20-15-7-11-22(13-15)18-19-8-12-24-18/h1-6,8-10,12,15H,7,11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFLZUFBGDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2678495.png)

![2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2678498.png)
![{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2678499.png)
![2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2678501.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2678503.png)
![3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2678505.png)
![N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2678506.png)
![[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid](/img/structure/B2678510.png)
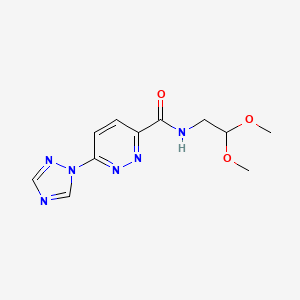
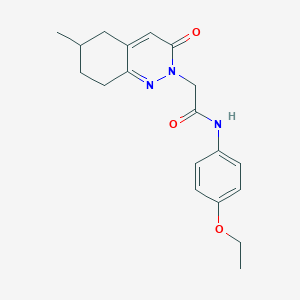
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
